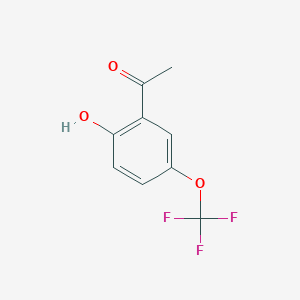

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5(13)7-4-6(2-3-8(7)14)15-9(10,11)12/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWYHQOZXGAPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379380 | |

| Record name | 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146575-64-6 | |

| Record name | 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146575-64-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is an aromatic ketone of interest in medicinal chemistry and synthetic organic chemistry. As a substituted acetophenone, its chemical structure, featuring a hydroxyl group ortho to the acetyl moiety and a trifluoromethoxy group para to the hydroxyl group, imparts specific physical and chemical properties that are critical for its application in drug design and as a synthetic intermediate. This document provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates a key synthetic pathway.

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone | N/A |

| Synonyms | 2-Acetyl-4-(trifluoromethoxy)phenol | [1] |

| CAS Number | 146575-64-6 | [1][2] |

| Molecular Formula | C₉H₇F₃O₃ | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Melting Point | 30 °C | [2] |

| Boiling Point | Data not available | N/A |

| Density | Data not available | [3] |

| Solubility | Data not available | N/A |

Experimental Protocols

The following sections detail standardized laboratory protocols for the determination of key physical properties and for the structural characterization of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.[4]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The melting point range is the temperature interval from the first appearance of liquid (onset of melting) to the complete liquefaction of the sample.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer or digital temperature probe[5]

-

Mortar and pestle or spatula for sample preparation

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. Crush the solid into a fine powder. Dip the open end of a capillary tube into the powder and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[4][5][6]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. Then, allow the apparatus to cool and perform a second measurement with a fresh sample.

-

Measurement: When the temperature is approximately 10-15°C below the expected melting point, slow the heating rate to 1-2°C per minute.[6]

-

Observation: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts.[5][6]

-

Reporting: The melting point is reported as the range T₁ - T₂.

Spectroscopic Characterization

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR would confirm the presence and connectivity of hydrogen atoms on the aromatic ring and the acetyl group, while ¹³C NMR would identify all unique carbon environments.[7][8]

Procedure (General):

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Analysis: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Interpretation:

-

¹H NMR: Expect a singlet for the methyl protons (-COCH₃) around δ 2.5-2.6 ppm. The aromatic protons should appear as multiplets in the δ 6.8-8.0 ppm region. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[8][9]

-

¹³C NMR: Expect distinct signals for the methyl carbon, the carbonyl carbon (downfield, ~197-204 ppm), and the aromatic carbons, including those bonded to the hydroxyl and trifluoromethoxy groups.[7][10]

-

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[11]

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[12]

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Data Interpretation: Key expected absorption bands include:

-

A broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹).

-

Aromatic C-H stretches (~3000-3100 cm⁻¹).[11]

-

A strong C=O stretch for the ketone group (~1650-1680 cm⁻¹), with the wavenumber lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[11]

-

C-O and C-F stretches associated with the trifluoromethoxy group.

-

Aromatic C=C ring stretching vibrations (~1450-1600 cm⁻¹).[11]

-

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[14][15]

Procedure (General, using Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[16]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Analysis: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

-

Data Interpretation:

-

The molecular ion peak [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) should be observed, confirming the molecular weight of 220.15 g/mol .

-

Fragmentation patterns can provide structural clues. For instance, loss of the acetyl group is a common fragmentation pathway for acetophenones.

-

Synthetic Pathway Visualization

This compound can be synthesized via the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[17][18][19] The regioselectivity (ortho vs. para substitution) is often temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer, which is the desired product in this case.[17][18]

References

- 1. 146575-64-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. stenutz.eu [stenutz.eu]

- 3. chem-tools.com [chem-tools.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. scribd.com [scribd.com]

- 8. app.studyraid.com [app.studyraid.com]

- 9. scribd.com [scribd.com]

- 10. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. app.studyraid.com [app.studyraid.com]

- 12. agilent.com [agilent.com]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. byjus.com [byjus.com]

- 18. pharmdguru.com [pharmdguru.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted acetophenone featuring a hydroxyl group at the 2' position and a trifluoromethoxy group at the 5' position of the phenyl ring. The presence of the trifluoromethoxy group, a lipophilic hydrogen bond donor, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | - |

| CAS Number | 146575-64-6 | - |

| Molecular Formula | C₉H₇F₃O₃ | - |

| Molecular Weight | 220.15 g/mol | - |

| SMILES | CC(=O)c1cc(OC(F)(F)F)ccc1O | - |

| InChIKey | FYWYHQOZXGAPSF-UHFFFAOYSA-N | - |

| Appearance | White to off-white solid | - |

| Melting Point | 30 °C | [1] |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~12.0 (s, 1H) | -OH |

| ~7.7 (d, 1H) | H-6' |

| ~7.3 (dd, 1H) | H-4' |

| ~7.0 (d, 1H) | H-3' |

| ~2.6 (s, 3H) | -CH₃ |

Predictions are based on standard chemical shift values and data from structurally similar acetophenone derivatives.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The ortho-isomer is the desired product.

Experimental Protocol: Fries Rearrangement

This protocol is adapted from established procedures for the Fries rearrangement of similar phenolic esters.

Materials:

-

4-(Trifluoromethoxy)phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-(trifluoromethoxy)phenyl acetate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as the ortho-isomer and 4'-Hydroxy-5'-(trifluoromethoxy)acetophenone as the para-isomer.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are limited, research on structurally related compounds, such as 2'-Hydroxy-5'-methoxyacetophenone, suggests potential anti-inflammatory properties. The likely mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]

The NF-κB pathway is a crucial regulator of the inflammatory response.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[6] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[7]

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this pathway, potentially by inhibiting IKK activation or IκB degradation.

NF-κB Signaling Pathway

Caption: Postulated mechanism of action via the NF-κB signaling pathway.

Conclusion

This compound represents an interesting scaffold for the development of novel therapeutic agents, particularly in the area of inflammatory diseases. Its synthesis is achievable through established chemical transformations like the Fries rearrangement. While further experimental validation is required, the structural similarity to known anti-inflammatory compounds suggests that its biological activity likely involves modulation of key inflammatory signaling pathways such as NF-κB. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the potential of this promising molecule.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. bosterbio.com [bosterbio.com]

- 6. cusabio.com [cusabio.com]

- 7. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone from p-Trifluoromethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, p-trifluoromethoxyphenol. The synthesis involves a two-step process: the acylation of p-trifluoromethoxyphenol to form an acetate ester intermediate, followed by a Fries rearrangement to yield the target ortho-hydroxyacetophenone.

Synthetic Pathway Overview

The synthesis proceeds through two key transformations:

-

O-Acylation: p-Trifluoromethoxyphenol is first acetylated to form 4-(trifluoromethoxy)phenyl acetate. This reaction typically employs acetic anhydride in the presence of a catalyst.

-

Fries Rearrangement: The intermediate ester undergoes a Lewis acid-catalyzed intramolecular acyl migration, known as the Fries rearrangement, to produce a mixture of ortho and para isomers. The desired ortho-isomer, this compound, can be favored by controlling the reaction conditions.

Caption: Overall synthetic route from p-trifluoromethoxyphenol.

Experimental Protocols

The following protocols are adapted from general procedures for O-acetylation of phenols and the Fries rearrangement. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl acetate (Intermediate)

This procedure details the O-acetylation of p-trifluoromethoxyphenol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| p-Trifluoromethoxyphenol | 178.11 | - | 10.0 g | 0.056 |

| Acetic Anhydride | 102.09 | 1.08 | 17.2 mL | 0.168 |

| Pyridine | 79.10 | 0.982 | 1.4 mL | 0.017 |

| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - |

| 1 M Hydrochloric Acid | 36.46 | - | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-trifluoromethoxyphenol (10.0 g, 0.056 mol) in dichloromethane (100 mL).

-

To the stirred solution, add pyridine (1.4 mL, 0.017 mol) followed by the dropwise addition of acetic anhydride (17.2 mL, 0.168 mol) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of cold 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)phenyl acetate. The product can be used in the next step without further purification if TLC shows a single major spot.

Step 2: Fries Rearrangement to this compound

This protocol describes the Lewis acid-catalyzed rearrangement of the intermediate ester. The regioselectivity of the Fries rearrangement is temperature-dependent; higher temperatures generally favor the formation of the ortho product.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(Trifluoromethoxy)phenyl acetate | 220.15 | 10.0 g | 0.045 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 12.0 g | 0.090 |

| Nitrobenzene (solvent) | 123.11 | 50 mL | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (12.0 g, 0.090 mol) to nitrobenzene (50 mL) at 0 °C.

-

Slowly add a solution of 4-(trifluoromethoxy)phenyl acetate (10.0 g, 0.045 mol) in nitrobenzene (20 mL) to the stirred suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 120-140 °C and maintain for 3-5 hours. Monitor the reaction for the formation of the product by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| p-Trifluoromethoxyphenol | C₇H₅F₃O₂ | 178.11 | Colorless to pale yellow solid | 45-48 |

| 4-(Trifluoromethoxy)phenyl acetate | C₉H₇F₃O₃ | 220.15 | Colorless oil | - |

| This compound | C₉H₇F₃O₃ | 220.15 | Off-white to pale yellow solid | 30[1] |

Expected Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

-

δ 12.0-12.5 (s, 1H): Phenolic -OH, intramolecularly hydrogen-bonded to the carbonyl group.

-

δ 7.5-7.7 (m, 2H): Aromatic protons ortho and para to the hydroxyl group.

-

δ 6.9-7.1 (m, 1H): Aromatic proton meta to the hydroxyl group.

-

δ 2.6 (s, 3H): Acetyl -CH₃ protons.

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~203: Carbonyl carbon (C=O).

-

δ ~162: Aromatic carbon attached to the hydroxyl group.

-

δ ~148: Aromatic carbon attached to the trifluoromethoxy group.

-

δ 120.7 (q, J ≈ 257 Hz): Trifluoromethoxy carbon (-OCF₃).

-

δ ~124, ~122, ~118: Aromatic CH carbons.

-

δ ~117: Aromatic carbon ortho to the carbonyl group.

-

δ ~26: Acetyl methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3200-2800 (broad): O-H stretch (intramolecular hydrogen bonding).

-

~1650: C=O stretch (conjugated ketone).

-

~1260, ~1160: C-O-C and C-F stretches of the trifluoromethoxy group.

Mass Spectrometry (EI):

-

m/z 220: Molecular ion (M⁺).

-

m/z 205: [M - CH₃]⁺.

-

m/z 177: [M - COCH₃]⁺.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the Fries rearrangement mechanism.

Caption: Experimental workflow for the two-step synthesis.

Caption: Simplified mechanism of the Fries rearrangement.

Safety Considerations

-

p-Trifluoromethoxyphenol and its derivatives: These compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.

-

Anhydrous Aluminum Chloride: Reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen).

-

Nitrobenzene: Toxic and readily absorbed through the skin. Use with extreme caution in a well-ventilated fume hood and wear appropriate gloves.

-

Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific applications.

References

Spectroscopic and Structural Elucidation of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Technical Guide

Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is a substituted aromatic ketone of interest in medicinal chemistry and materials science. Its structural features, including a hydroxyl group ortho to an acetyl group and a trifluoromethoxy substituent, create a unique electronic and steric environment that influences its chemical reactivity and physical properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in various applications. This guide provides a comprehensive overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are predicted based on established principles of spectroscopy and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | Singlet (broad) | 1H | Ar-OH (intramolecular H-bond) |

| ~7.3 - 7.5 | Multiplet | 2H | Ar-H (H-3', H-6') |

| ~7.0 - 7.2 | Multiplet | 1H | Ar-H (H-4') |

| 2.62 | Singlet | 3H | -C(=O)CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | C =O |

| ~162 | C -OH (C-2') |

| ~148 | C -OCF₃ (C-5') |

| ~125 | Ar-C H (C-4') |

| ~122 | Ar-C H (C-6') |

| 120.4 (q, JCF ≈ 257 Hz) | -OC F₃ |

| ~119 | Ar-C H (C-3') |

| ~118 | Ar-C (C-1') |

| ~26 | -C(=O)C H₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3100 | Broad | O-H stretch (intramolecular H-bond) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (conjugated, H-bonded)[1][2] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1250 - 1150 | Strong | C-F stretches (of OCF₃) |

| ~1200 | Strong | C-O stretch (aryl ether) |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z (mass-to-charge) | Relative Intensity | Assignment |

| 220 | High | [M]⁺ (Molecular Ion) |

| 205 | High | [M - CH₃]⁺ |

| 177 | Medium | [M - CH₃CO]⁺ |

| 151 | Medium | [M - OCF₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended for researchers and scientists in a drug development or chemical research environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

-

Sample of this compound

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. The sample height in the tube should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration).

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C). Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound. Mass spectrometry is a powerful analytical technique that ionizes molecules and measures their mass-to-charge ratio.[3]

Materials and Equipment:

-

Mass Spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

Sample vials.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent.[4] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[4]

-

Instrument Setup: Set the parameters for the mass spectrometer, including the ionization energy (typically 70 eV for EI), mass range (e.g., m/z 40-500), and scan speed.

-

Sample Introduction:

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC, which will separate the components before they enter the mass spectrometer.

-

Alternatively, a direct insertion probe can be used to introduce the sample directly into the ion source.

-

-

Data Acquisition: The instrument will ionize the sample molecules, and the resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio.[5][6] A detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to determine the molecular weight.[5] Interpret the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. fiveable.me [fiveable.me]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone (CAS 146575-64-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, identified by the CAS number 146575-64-6. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available technical data, outlining experimental procedures, and identifying commercial suppliers.

Core Chemical Properties

This compound is an aromatic ketone characterized by the presence of a hydroxyl group at the 2' position and a trifluoromethoxy group at the 5' position of the acetophenone backbone. These substitutions significantly influence the molecule's electronic properties and reactivity.

A summary of its key chemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 146575-64-6 | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Melting Point | 30 °C | |

| SMILES | CC(=O)c1cc(OC(F)(F)F)ccc1O | [1] |

| InChIKey | FYWYHQOZXGAPSF-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from procedures for structurally similar compounds. The synthesis of related hydroxyacetophenones often involves the Fries rearrangement of a corresponding phenyl acetate or direct acylation of a substituted phenol.

A plausible synthetic route, based on related preparations, is outlined below. This should be considered a general guideline, and optimization would be necessary for specific laboratory conditions.

Hypothetical Synthesis Workflow:

References

Molecular weight and formula of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a valuable intermediate in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Compound Data

This compound is an aromatic ketone characterized by the presence of a hydroxyl, an acetyl, and a trifluoromethoxy group attached to the benzene ring. These functional groups contribute to its unique chemical reactivity and potential biological activity.

| Property | Value | Reference |

| Molecular Formula | C9H7F3O3 | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| CAS Number | 146575-64-6 | |

| Melting Point | 30 °C | |

| SMILES | CC(=O)c1cc(OC(F)(F)F)ccc1O | |

| InChIKey | FYWYHQOZXGAPSF-UHFFFAOYSA-N |

Synthesis Protocol: Fries Rearrangement

The synthesis of this compound can be achieved via the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the Lewis acid-catalyzed intramolecular acyl migration from the phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones.[2] The ortho-isomer, this compound, is the desired product in this context.

Experimental Workflow

References

A Technical Guide to the Solubility of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

This compound, with a molecular formula of C₉H₇F₃O₃, is a substituted aromatic ketone of interest in medicinal chemistry and as a building block in organic synthesis. The presence of a hydroxyl group, a ketone, and a trifluoromethoxy group on the benzene ring imparts a unique combination of polarity and lipophilicity to the molecule. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability in drug candidates, making this compound and its derivatives attractive for pharmaceutical research. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and biological assays.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The key structural features influencing its solubility include:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetophenone moiety and the oxygen of the trifluoromethoxy group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are expected to be good solvents.

-

Polarity: The molecule possesses polar functional groups, suggesting good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents.

-

Lipophilicity: The trifluoromethoxy group and the benzene ring contribute to the lipophilicity of the molecule. This suggests that it will also have some degree of solubility in less polar solvents (e.g., dichloromethane, ethyl acetate).

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. A higher melting point often correlates with lower solubility. The melting point of this compound is reported to be 30 °C.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Safety Data Sheets for related compounds often state "no data available" for solubility.[2] Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a solvent-compatible syringe filter to remove any undissolved solid.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility as the mass of the dissolved solid per volume (or mass) of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

This method is useful for determining solubility in complex mixtures or when only small amounts of material are available.

Materials:

-

Same as in 4.1, plus:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Prepare saturated solutions as described in steps 1-6 of the isothermal shake-flask method (Section 4.1).

-

Take a precise aliquot of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Using the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in public sources, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine these values. The unique structural characteristics of this compound suggest a versatile solubility profile. By following the outlined procedures, scientists in pharmaceutical development and chemical synthesis can obtain reliable solubility data, which is essential for advancing their research and development activities.

References

Unveiling the Biological Potential of Trifluoromethoxy-Substituted Acetophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties, metabolic stability, and ability to enhance lipophilicity. This technical guide delves into the core of trifluoromethoxy-substituted acetophenones, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. While primarily recognized as versatile intermediates in the synthesis of more complex pharmaceuticals, emerging evidence suggests that the trifluoromethoxy-acetophenone scaffold itself may possess intrinsic biological activities worthy of investigation. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in harnessing the potential of this unique chemical class.

Physicochemical Properties and Synthetic Routes

Trifluoromethoxy-substituted acetophenones are characterized by the presence of a trifluoromethoxy group on the phenyl ring of an acetophenone molecule. The position of this substituent (ortho, meta, or para) significantly influences the molecule's electronic and steric properties, and consequently, its reactivity and biological interactions. The trifluoromethoxy group is a strong electron-withdrawing substituent, which can impact the reactivity of the ketone moiety and the aromatic ring.[1][2]

Synthesis of Trifluoromethoxy-Substituted Acetophenones

Several synthetic strategies have been developed for the preparation of trifluoromethoxy-substituted acetophenones. A common approach involves the reaction of a trifluoromethoxy-substituted benzene derivative with an acetylating agent.

Example Protocol: Synthesis of 4'-(Trifluoromethoxy)acetophenone

A detailed, multi-step synthesis of 4'-(Trifluoromethoxy)acetophenone is outlined below, based on established chemical literature.[3]

-

Step 1: Preparation of Acetophenone Oxime: A mixture of acetophenone and hydroxylamine hydrochloride in a suitable solvent is refluxed to produce acetophenone oxime.

-

Step 2: Acetylation of Acetophenone Oxime: The crude oxime is then treated with acetic anhydride to yield acetophenone O-acetyl oxime.

-

Step 3: Cyclization to form the final product: While the reference provides a method for synthesizing a pyridine derivative from the oxime acetate, similar methodologies can be adapted for the synthesis of 4'-(Trifluoromethoxy)acetophenone by starting with the appropriately substituted raw materials.

Another patented method describes the synthesis of 3'-(trifluoromethyl)acetophenone, a structurally related compound, via a Grignard reaction followed by reaction with a ketene in the presence of a transition metal ligand-acid complex.[4] These synthetic routes offer versatile platforms for accessing a variety of trifluoromethoxy-substituted acetophenone analogs for biological screening.

Potential Biological Activities

While extensive research has focused on the biological activities of derivatives synthesized from trifluoromethoxy-substituted acetophenones, such as chalcones and other heterocyclic compounds,[2] direct evidence for the bioactivity of the parent acetophenones is still emerging. The inherent chemical features of these molecules suggest several potential areas of pharmacological interest.

Antimicrobial Activity

Acetophenone derivatives, in general, have been reported to possess antibacterial and antifungal properties.[3] The introduction of the trifluoromethoxy group, known to enhance lipophilicity, could potentially improve the penetration of these compounds through microbial cell membranes, thereby augmenting their antimicrobial efficacy.

Enzyme Inhibition

The electrophilic nature of the carbonyl carbon in the acetophenone moiety, further enhanced by the electron-withdrawing trifluoromethoxy group, makes these compounds potential candidates for enzyme inhibitors. Studies on structurally similar trifluoromethyl ketones have demonstrated their ability to act as potent inhibitors of various enzymes, including proteases and esterases.[5] This suggests that trifluoromethoxy-substituted acetophenones could also exhibit inhibitory activity against a range of enzymatic targets. Research on other acetophenone derivatives has shown inhibitory effects on enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[6][7]

Cytotoxic Activity

The cytotoxic potential of fluorinated ketones against cancer cell lines has been investigated. For instance, certain trifluoromethyl ketones have displayed tumor-specific cytotoxic activity, suggesting that the fluorine-containing moiety can play a crucial role in their anticancer effects.[5] This raises the possibility that trifluoromethoxy-substituted acetophenones may also exhibit cytotoxic properties against various cancer cell lines.

Quantitative Biological Data

A comprehensive search of the current scientific literature reveals a significant gap in publicly available quantitative data (e.g., IC₅₀ or MIC values) specifically for the biological activity of trifluoromethoxy-substituted acetophenones themselves. The majority of published data pertains to more complex molecules derived from these acetophenones. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Antimicrobial Activity of Trifluoromethoxy-Substituted Acetophenones

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Data not currently available |

Table 2: Enzyme Inhibition by Trifluoromethoxy-Substituted Acetophenones

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Data not currently available |

Table 3: Cytotoxicity of Trifluoromethoxy-Substituted Acetophenones

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Data not currently available |

Experimental Protocols

To facilitate further research into the biological activities of trifluoromethoxy-substituted acetophenones, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][9]

-

Preparation of Stock Solution: Dissolve the trifluoromethoxy-substituted acetophenone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[1][10]

-

Cell Seeding: Seed a 96-well plate with a specific cancer cell line at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethoxy-substituted acetophenone for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by trifluoromethoxy-substituted acetophenones. However, based on the known biological activities of structurally related compounds, we can hypothesize potential interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical experimental workflow for screening these compounds and a potential, generalized signaling pathway that could be investigated.

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 5. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Due to a lack of extensive published research on this specific compound, this document focuses on its fundamental chemical properties, probable synthetic routes based on established organic chemistry principles, and potential applications extrapolated from research on analogous structures. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel fluorinated compounds.

Introduction

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 146575-64-6 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Melting Point | 30 °C[1] |

| SMILES | CC(=O)c1cc(OC(F)(F)F)ccc1O |

| InChIKey | FYWYHQOZXGAPSF-UHFFFAOYSA-N |

Probable Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature, its structure suggests plausible synthetic routes based on well-established organic reactions. A likely approach would involve the Friedel-Crafts acylation of a corresponding phenol.

Fries Rearrangement of 4-(trifluoromethoxy)phenyl acetate

One of the most probable synthetic routes is the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Experimental Protocol (Hypothetical):

-

Esterification of 4-(trifluoromethoxy)phenol: To a solution of 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride or acetyl chloride. The reaction can be catalyzed by a small amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)phenyl acetate.

-

Fries Rearrangement: To the synthesized 4-(trifluoromethoxy)phenyl acetate, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at a controlled temperature. The reaction is typically heated to promote the rearrangement. The progress of the reaction should be monitored by TLC or GC. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice and acidifying with dilute hydrochloric acid to decompose the aluminum chloride complex. The product, this compound, is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Diagram 1: Hypothetical Fries Rearrangement Synthesis

Caption: Hypothetical two-step synthesis via Fries rearrangement.

Potential Applications and Biological Activity

While no specific biological activities or signaling pathway involvements have been documented for this compound in the reviewed literature, its structural features suggest potential applications in several areas of research and development.

-

Pharmaceutical Intermediate: The trifluoromethoxy group is known to enhance metabolic stability and cell membrane permeability of drug candidates. The hydroxyl group provides a reactive handle for further chemical modifications. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Derivatives of structurally similar acetophenones are being explored for various pharmacological activities.

-

Agrochemical Research: The trifluoromethoxy group is also a common feature in modern agrochemicals, contributing to their potency and stability. This compound could be a precursor for new herbicides, fungicides, or insecticides.

-

Materials Science: Aromatic ketones with fluorine-containing substituents can be used in the synthesis of specialty polymers and materials with unique thermal and optical properties.

Diagram 2: Potential Research Workflow

Caption: A potential workflow for drug discovery using the core compound.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential, primarily as a synthetic intermediate. Its value lies in the combination of a reactive hydroxyl group and a property-enhancing trifluoromethoxy substituent. The lack of detailed public information on its discovery and biological profile highlights an opportunity for further research. Future investigations should focus on the development and optimization of its synthesis, followed by a systematic exploration of its biological activities through various screening programs. Such studies could unveil novel applications in medicine, agriculture, and materials science, thereby expanding the utility of this promising fluorinated compound.

References

A Technical Guide to the Thermochemical Properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: Methods and Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data, such as enthalpy of formation, enthalpy of sublimation, and heat capacity, for this specific compound. This guide will therefore focus on the established experimental methodologies and computational approaches that are pivotal for determining these crucial parameters for similar organic compounds. By detailing these protocols, this document aims to equip researchers with the necessary knowledge to characterize novel compounds like this compound.

Known Properties of this compound

While extensive thermochemical data is not available, some fundamental properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| CAS Number | 146575-64-6 | [2] |

| Melting Point | 30 °C | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

A Safety Data Sheet (SDS) indicates that this compound may cause skin and eye irritation.[2] Standard laboratory safety protocols should be followed when handling this compound.

Methodologies for Determining Thermochemical Properties

The following sections detail the primary experimental techniques used to determine the key thermochemical properties of organic compounds.

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds, it is most commonly determined indirectly through combustion calorimetry.[4]

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precise mass of the solid organic compound is pressed into a pellet.

-

Bomb Calorimeter Setup: The pellet is placed in a crucible within a sealed, high-pressure vessel known as a "bomb," which is then pressurized with excess pure oxygen.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The temperature change of the water is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, accounting for the known enthalpies of formation of the combustion products (CO₂, H₂O, HF, etc.).[5]

The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value.[6] The Knudsen effusion method is a common technique for its determination.[7][8]

Experimental Protocol: Knudsen Effusion Method

-

Cell Preparation: A small amount of the sample is placed in a Knudsen cell, a container with a small, well-defined orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss ( dm/dt ) is measured over time, often using a highly sensitive thermogravimetric analyzer (TGA).[8]

-

Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = ( dm/dt ) * sqrt(2πRT/M) / A where R is the gas constant, T is the temperature, M is the molar mass, and A is the orifice area.[9]

-

Clausius-Clapeyron Plot: The experiment is repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T (a Clausius-Clapeyron plot).[7]

References

- 1. This compound [stenutz.eu]

- 2. fishersci.at [fishersci.at]

- 3. chemimpex.com [chemimpex.com]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. umsl.edu [umsl.edu]

- 7. Knudsen cell - Wikipedia [en.wikipedia.org]

- 8. limni.kuleuven.be [limni.kuleuven.be]

- 9. pragolab.cz [pragolab.cz]

Crystal Structure of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Technical Overview

Despite extensive searches, the complete crystal structure of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, including detailed crystallographic data such as bond lengths, bond angles, and unit cell parameters, is not publicly available in subscribed scientific literature and databases. This technical guide, therefore, provides a summary of available information on the compound's synthesis and properties, alongside a comparative analysis of structurally related molecules to infer potential structural characteristics.

Molecular Characteristics

This compound is an aromatic ketone with the chemical formula C₉H₇F₃O₃. Its structure consists of an acetophenone core substituted with a hydroxyl (-OH) group at the 2' position and a trifluoromethoxy (-OCF₃) group at the 5' position. The presence of these functional groups is expected to influence the molecule's electronic properties, crystal packing, and potential biological activity.

Synthesis and Experimental Protocols

While the specific experimental protocol for the crystallization of this compound is not detailed in the available literature, general synthetic routes for related acetophenone derivatives are well-established. A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate. Alternatively, Friedel-Crafts acylation of a substituted phenol can be employed.

A plausible synthetic workflow for obtaining crystals of the title compound is outlined below:

Figure 1: A generalized experimental workflow for the synthesis and crystallographic analysis of this compound.

Inferred Structural Insights from Related Compounds

Although the specific crystal structure of this compound remains elusive, analysis of similar reported crystal structures allows for educated inferences about its likely solid-state conformation.

For instance, the crystal structure of 4'-Fluoro-2'-hydroxyacetophenone reveals a monoclinic crystal system with the space group P21/n. It is reasonable to hypothesize that the title compound might also crystallize in a common space group. The presence of the hydroxyl group at the 2' position suggests the high probability of intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen. This interaction would likely result in a nearly planar six-membered ring, influencing the overall conformation of the molecule.

Furthermore, the trifluoromethoxy group at the 5' position is expected to participate in intermolecular interactions. The fluorine atoms could engage in weak C-H···F or F···F contacts, which would play a role in the three-dimensional packing of the molecules in the crystal lattice. The bulkiness of the -OCF₃ group might also sterically influence the crystal packing arrangement.

Potential Signaling Pathways and Biological Relevance

Acetophenone derivatives are known to exhibit a range of biological activities, and their derivatives are of interest to researchers in drug development. While no specific signaling pathways have been elucidated for this compound, related compounds have been investigated for their roles as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and membrane permeability.

A hypothetical logical relationship for the investigation of this compound in a drug discovery context is presented below:

Figure 2: A logical workflow for the potential inclusion of this compound in a drug discovery program.

Data Presentation

As no quantitative crystallographic data for this compound has been found, a table summarizing such information cannot be provided. Should the crystal structure be determined and published in the future, the following tables would be populated with the relevant data.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₉H₇F₃O₃ |

| Formula weight | 220.15 |

| Temperature (K) | - |

| Wavelength (Å) | - |

| Crystal system | - |

| Space group | - |

| Unit cell dimensions | |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (Mg/m³) | - |

| Absorption coefficient (mm⁻¹) | - |

| F(000) | - |

| Crystal size (mm³) | - |

| Theta range for data collection (°) | - |

| Index ranges | - |

| Reflections collected | - |

| Independent reflections | - |

| Completeness to theta = x° (%) | - |

| Refinement method | - |

| Data / restraints / parameters | - |

| Goodness-of-fit on F² | - |

| Final R indices [I>2sigma(I)] | - |

| R indices (all data) | - |

| Largest diff. peak and hole (e.Å⁻³) | - |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)

| Bond | Length | Angle | Degrees |

| O(1)-C(1) | - | C(2)-C(1)-O(1) | - |

| C(1)-C(2) | - | C(1)-C(2)-C(3) | - |

| C(2)-O(2) | - | C(1)-C(6)-C(5) | - |

| C(5)-O(3) | - | C(4)-C(5)-O(3) | - |

| O(3)-C(9) | - | C(5)-O(3)-C(9) | - |

| C(9)-F(1) | - | O(3)-C(9)-F(1) | - |

| C(9)-F(2) | - | F(1)-C(9)-F(2) | - |

| C(9)-F(3) | - | F(2)-C(9)-F(3) | - |

Conclusion

This technical guide has provided a comprehensive overview of the currently available information regarding this compound. While the definitive crystal structure remains undetermined, this document offers valuable insights into its synthesis, potential structural features based on analogous compounds, and its relevance in the broader context of chemical and pharmaceutical research. The elucidation of its crystal structure through future research will be crucial for a complete understanding of its solid-state properties and for enabling structure-based design efforts.

Quantum Chemical Blueprint for 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for the quantum chemical analysis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. In the absence of specific published experimental and computational studies on this molecule, this document outlines a robust, standardized methodology based on established computational chemistry protocols commonly applied to novel compounds of pharmaceutical interest. The presented data is hypothetical, yet representative of the expected quantum chemical properties for a molecule of this nature, serving as a blueprint for future research endeavors.

Theoretical Framework and Computational Methodology

The quantum chemical calculations detailed herein are proposed to be performed using Density Functional Theory (DFT), a widely recognized and effective method for studying the electronic structure of molecules.

Software and Basis Set

All calculations would be theoretically carried out using the Gaussian 09 suite of programs. The molecular geometry of this compound would be optimized, and subsequent vibrational frequency and electronic property calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size.

Geometry Optimization

The initial molecular structure of this compound would be drawn using GaussView 6.0 and subjected to full geometry optimization without any symmetry constraints. The optimization process is complete when the forces acting on each atom are minimized, and the molecule resides at a stationary point on the potential energy surface.

Vibrational Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations would be performed. The absence of imaginary frequencies would verify that the structure is a stable conformer. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Predicted Quantitative Data

The following tables summarize the hypothetical, yet realistic, quantitative data expected from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-C2 | 1.39 Å |

| C2-O1 | 1.36 Å | |

| C1-C7 | 1.51 Å | |

| C7=O2 | 1.23 Å | |

| C4-O3 | 1.37 Å | |

| O3-C9 | 1.42 Å | |

| C9-F1 | 1.34 Å | |

| Bond Angle | C2-C1-C7 | 121.5° |

| C1-C7=O2 | 120.8° | |

| C1-C2-O1 | 119.7° | |

| C4-O3-C9 | 118.5° | |

| Dihedral Angle | C6-C1-C7=O2 | 178.5° |

| C3-C4-O3-C9 | 179.1° |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | Assignment |

| ν1 | 3450 | O-H stretch |

| ν2 | 3050 | Aromatic C-H stretch |

| ν3 | 1680 | C=O stretch |

| ν4 | 1600 | Aromatic C=C stretch |

| ν5 | 1250 | C-O-C stretch (trifluoromethoxy) |

| ν6 | 1150 | C-F stretch (symmetric) |

| ν7 | 1100 | C-F stretch (asymmetric) |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 eV |

| Dipole Moment | 3.25 Debye |

Experimental Protocols (Hypothetical)

To validate the theoretical findings, the following experimental protocols would be recommended:

Synthesis

The synthesis of this compound would likely involve a Friedel-Crafts acylation of 4-(trifluoromethoxy)phenol. A detailed protocol would be as follows:

-

Dissolve 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane).

-

Add a Lewis acid catalyst, such as aluminum chloride, at 0°C.

-

Slowly add acetyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Spectroscopic Analysis

-